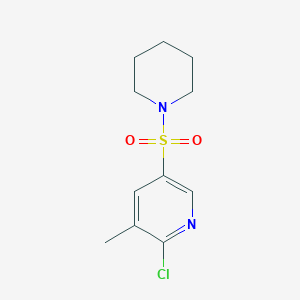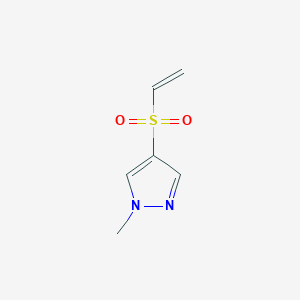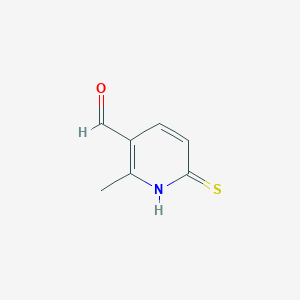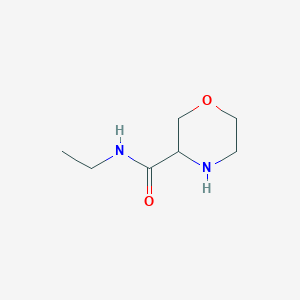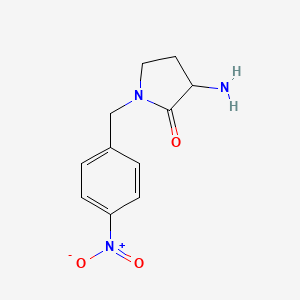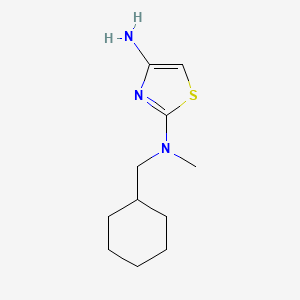
3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms This particular compound is notable for its unique structure, which includes a cyclopropyl group and an ethyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an alkyne. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products formed include carboxylic acids and ketones.
Reduction: The major products include alcohols and amines.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
Applications De Recherche Scientifique
3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity by binding to the active site or the modulation of signaling pathways by interacting with receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Ethyl-1H-pyrazol-4-yl)propiolic acid
- 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
- 3-(3-Phenyl-1H-pyrazol-4-yl)propiolic acid
Uniqueness
3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is unique due to the presence of both a cyclopropyl group and an ethyl group on the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-(3-cyclopropyl-1-ethylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-7-9(5-6-10(14)15)11(12-13)8-3-4-8/h7-8H,2-4H2,1H3,(H,14,15) |
Clé InChI |
ILAHQFMHCMXWNV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C2CC2)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


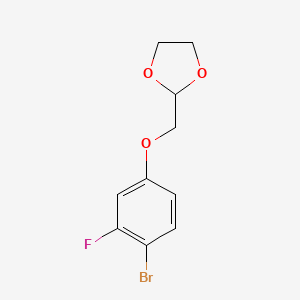
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

